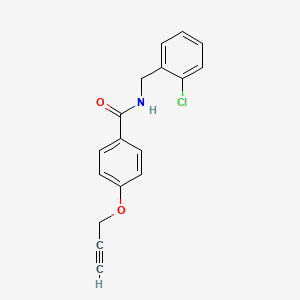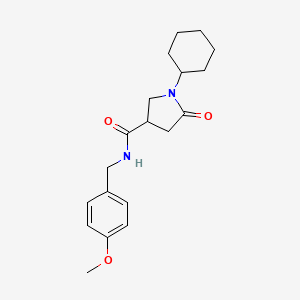
N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide, commonly known as CB-13, is a synthetic cannabinoid compound that has been the subject of scientific research due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is found in the brain and is involved in the regulation of various physiological processes such as appetite, pain, and mood.
Mecanismo De Acción
CB-13 acts as a potent agonist of the N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide receptor, which is found in the brain and is involved in the regulation of various physiological processes such as appetite, pain, and mood. CB-13 binds to the this compound receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
CB-13 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the reduction of inflammation. CB-13 has also been shown to have analgesic properties and may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CB-13 in lab experiments is its potency as a N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide receptor agonist, which allows for the study of the effects of this compound receptor activation on various physiological processes. However, one limitation of CB-13 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
1. Further studies on the neuroprotective effects of CB-13 and its potential use in the treatment of neurodegenerative diseases.
2. Investigation of the anti-tumor properties of CB-13 and its potential use in cancer treatment.
3. Studies on the potential use of CB-13 in the treatment of anxiety and depression.
4. Development of more selective N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide receptor agonists to avoid off-target effects.
5. Investigation of the pharmacokinetics and pharmacodynamics of CB-13 in vivo to better understand its therapeutic potential.
Métodos De Síntesis
The synthesis of CB-13 involves the reaction of 2-chlorobenzyl chloride with 4-(2-propyn-1-yloxy)benzamide in the presence of a base such as potassium carbonate. The reaction yields CB-13 as a white solid with a melting point of 115-116°C.
Aplicaciones Científicas De Investigación
CB-13 has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, CB-13 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, CB-13 has been found to have anti-tumor properties and may be a potential treatment for cancer. In psychiatry, CB-13 has been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-2-11-21-15-9-7-13(8-10-15)17(20)19-12-14-5-3-4-6-16(14)18/h1,3-10H,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXFIDAMHPDLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5351926.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5351933.png)
![4-(1-naphthylmethyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5351941.png)
![2-({5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5351942.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5351946.png)

![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5351961.png)
![4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5351970.png)
![2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol](/img/structure/B5351974.png)
![5-(morpholin-4-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-3-furamide](/img/structure/B5351975.png)
![(2-ethoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5351982.png)

![N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5352013.png)
![6-(3-chlorophenyl)-N-[1-(hydroxymethyl)-2-methylpropyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5352019.png)